molecular formula C24H26N2O2 B2658896 1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-04-8

1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2658896
M. Wt: 374.484
InChI Key: WXEHJGSYWAXSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H26N2O2. For a detailed structural analysis, such as bond lengths and angles, a full crystallographic study would be needed.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 563.2±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be -1.49±0.40 .

Scientific Research Applications

GluN2B/NMDA Receptor Ligands

Research by Gitto et al. (2011) explored novel indole derivatives designed as ligands targeted to GluN2B/NMDA receptors. Among these, derivatives similar to the query compound showed high binding affinity in [3H]ifenprodil displacement assays. The study emphasizes the significance of these compounds in the context of sigma-2 receptor affinity, despite a lack of functional activity in some compounds (Gitto et al., 2011).

Anticancer Activity

A study by Jiang et al. (2016) synthesized new derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and evaluated them for their anticancer activity. The compounds exhibited moderate-to-potent antiproliferative activities against various cancer cell lines, highlighting the potential of these molecules in cancer research (Jiang et al., 2016).

HIV-1 Attachment Inhibitors

Wang et al. (2009) investigated azaindole derivatives as inhibitors of HIV-1 attachment, originating from the screening of compounds like the query compound. The optimization of these leads resulted in compounds with improved antiviral activity and pharmaceutical properties, underscoring their value in developing new therapeutic agents for HIV-1 (Wang et al., 2009).

Marine Natural Products

Research by McKay et al. (2002) identified 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, from the marine sponge Smenospongia sp. This study contributes to the understanding of marine natural products and their potential applications in medicinal chemistry (McKay et al., 2002).

Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a study on supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules. While not directly involving the query compound, this research provides insights into the structural possibilities and interactions within supramolecular chemistry, which can be relevant for designing new materials and drugs (Arora & Pedireddi, 2003).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-22(20-10-6-7-11-21(20)25(17)2)23(27)24(28)26-14-12-19(13-15-26)16-18-8-4-3-5-9-18/h3-11,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEHJGSYWAXSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

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